
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate is an organic compound with a complex structure, featuring a tert-butyl group, a chlorocyclohexyl ring, and a methylbenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the chlorination of 4-tert-butylcyclohexanol to form 4-tert-butyl-2-chlorocyclohexanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted cyclohexyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a chlorocyclohexyl and methylbenzenesulfonate moiety.
4-Tert-butylcyclohexyl chloroformate: Contains a chloroformate group, differing in reactivity and applications.
4-Tert-butylcyclohexyl acrylate: Features an acrylate group, used in polymer chemistry.
Uniqueness
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not shared by its analogs. This uniqueness makes it valuable for targeted research and industrial applications.
Propiedades
Número CAS |
93810-49-2 |
|---|---|
Fórmula molecular |
C17H25ClO3S |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
(4-tert-butyl-2-chlorocyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H25ClO3S/c1-12-5-8-14(9-6-12)22(19,20)21-16-10-7-13(11-15(16)18)17(2,3)4/h5-6,8-9,13,15-16H,7,10-11H2,1-4H3 |
Clave InChI |
DXDJXUPYYHYMGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
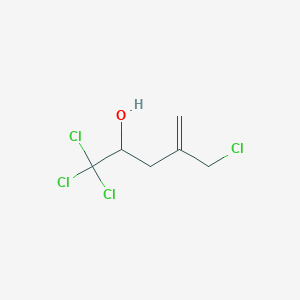
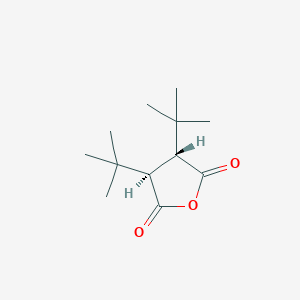

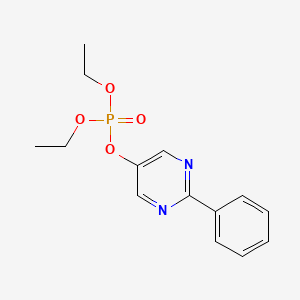
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
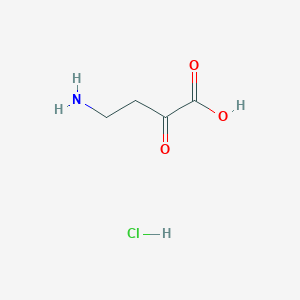

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
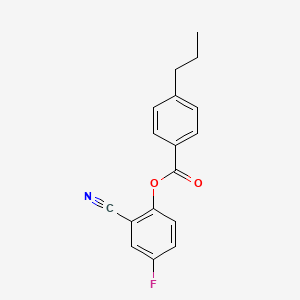

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

